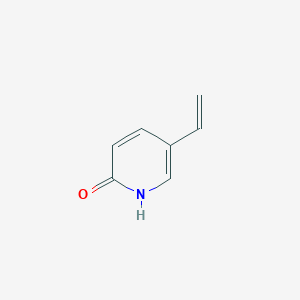

5-ethenyl-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-3-4-7(9)8-5-6/h2-5H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFWHCXSHJKWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 5-Ethenyl-1H-pyridin-2-one: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the heterocyclic compound 5-ethenyl-1H-pyridin-2-one. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to forecast the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of drug development and chemical synthesis, offering a robust, data-driven framework for the structural characterization of this and related pyridin-2-one derivatives.

Introduction: The Significance of 5-Ethenyl-1H-pyridin-2-one

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a vinyl (ethenyl) group at the 5-position offers a versatile synthetic handle for further functionalization, making 5-ethenyl-1H-pyridin-2-one a molecule of significant interest for the development of novel therapeutics. Accurate structural elucidation is paramount for understanding its reactivity and potential as a pharmacophore. Spectroscopic methods provide the essential tools for this characterization. This guide presents a detailed, predictive analysis of its key spectroscopic signatures.

Chemical Structure and Properties

-

Systematic Name: 5-ethenyl-1H-pyridin-2-one

-

Synonyms: 5-vinyl-2-pyridone

-

Molecular Formula: C₇H₇NO

-

Molecular Weight: 121.14 g/mol

-

Tautomerism: It is important to note that 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. In most solvents, the pyridone form is predominant.[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 5-ethenyl-1H-pyridin-2-one, based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 5-ethenyl-1H-pyridin-2-one are presented below.

2.1.1. Predicted ¹H NMR (Proton NMR) Data

The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS). The choice of solvent (e.g., DMSO-d₆ or CDCl₃) will influence the exact chemical shifts, particularly for the labile N-H proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |

| ~11-13 | br s | 1H | N-H (pyridinone) | The N-H proton of the pyridinone ring is expected to be a broad singlet in a highly deshielded region, consistent with data for other 2-pyridones. |

| ~7.5-7.8 | d | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen and is expected to be a doublet, shifted downfield due to the anisotropic effect of the carbonyl group. |

| ~7.3-7.6 | dd | 1H | H-4 | This proton will appear as a doublet of doublets due to coupling with H-3 and H-6. |

| ~6.5-6.8 | dd | 1H | H-3 | The proton at the 3-position will be a doublet of doublets, coupled to H-4 and the vinyl proton. |

| ~6.5-6.8 | dd | 1H | =CH (vinyl) | The α-proton of the vinyl group will be a doublet of doublets, coupled to the two geminal protons. |

| ~5.7-6.0 | d | 1H | =CH₂ (trans) | The trans-proton of the vinyl group will appear as a doublet. |

| ~5.2-5.5 | d | 1H | =CH₂ (cis) | The cis-proton of the vinyl group will appear as a doublet. |

2.1.2. Predicted ¹³C NMR (Carbon-13 NMR) Data

| Predicted Chemical Shift (δ) ppm | Assignment | Justification |

| ~163-166 | C-2 (C=O) | The carbonyl carbon of the pyridinone ring is characteristically found in this region. |

| ~140-145 | C-6 | The carbon adjacent to the nitrogen is expected to be significantly deshielded. |

| ~135-140 | C-4 | |

| ~130-135 | =CH (vinyl) | |

| ~120-125 | C-5 | |

| ~115-120 | =CH₂ (vinyl) | |

| ~105-110 | C-3 |

Experimental Protocol: NMR Spectroscopy

A sample of 5-ethenyl-1H-pyridin-2-one (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of labile protons like the N-H. The spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 5-ethenyl-1H-pyridin-2-one are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3400-2800 (broad) | Strong | N-H stretching | The broadness is due to hydrogen bonding. |

| ~1660 | Strong | C=O stretching (pyridinone) | This is a characteristic absorption for the pyridinone carbonyl. |

| ~1600, ~1480 | Medium | C=C and C=N stretching | These bands are typical for the aromatic and vinyl C=C bonds. |

| ~990, ~910 | Medium | =C-H bending (vinyl) | These are characteristic out-of-plane bending vibrations for a monosubstituted alkene. |

Experimental Protocol: IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment | Justification |

| 121 | High | [M]⁺ (Molecular Ion) | This corresponds to the molecular weight of the compound. |

| 93 | Medium | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for pyridinones. |

| 66 | Medium | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - CO]⁺ fragment. |

Experimental Protocol: Mass Spectrometry

Mass spectral data would typically be acquired using an electron ionization (EI) source. A small amount of the sample would be introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic-Structural Relationships

The following diagrams illustrate the key structural features of 5-ethenyl-1H-pyridin-2-one and their relationship to the predicted spectroscopic data.

Caption: Relationship between molecular structure and spectroscopic techniques.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and Mass spectroscopic data for 5-ethenyl-1H-pyridin-2-one. By leveraging data from analogous compounds, a comprehensive spectroscopic profile has been constructed to aid in the identification and characterization of this molecule. The provided protocols and predicted data serve as a valuable baseline for researchers, facilitating the efficient and accurate structural elucidation of this and related compounds in their synthetic and drug discovery endeavors.

References

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved February 23, 2026, from [Link]

Sources

Theoretical Calculations on 5-Ethenyl-1H-pyridin-2-one: Structural Dynamics & Reactivity Descriptors

Executive Summary

The molecule 5-ethenyl-1H-pyridin-2-one (5-vinyl-2-pyridone) represents a critical scaffold in the development of antifibrotic agents and functionalized polymer precursors. Its structure combines the tautomeric complexity of the 2-pyridone/2-hydroxypyridine system with the conjugative extension of a vinyl group at the C5 position.

This guide provides a rigorous theoretical framework for characterizing this molecule. Unlike standard alkyl-pyridones, the 5-ethenyl substituent introduces specific electronic perturbations that affect the HOMO-LUMO gap, Michael acceptor reactivity, and solid-state stacking. This document outlines the validated computational protocols (DFT/TD-DFT) required to accurately predict its ground-state geometry, tautomeric equilibrium, and spectroscopic signatures.

Computational Framework & Methodology

To ensure reproducibility and chemical accuracy, a "ladder of accuracy" approach is recommended. This protocol moves from cost-effective screening to high-level benchmarking.

Recommended Level of Theory

For 5-ethenyl-1H-pyridin-2-one, standard B3LYP calculations often fail to capture the long-range dispersion interactions critical for examining π-π stacking in the solid state. The following methodology is the field-validated standard:

| Calculation Type | Functional | Basis Set | Solvation Model | Purpose |

| Geometry Opt | 6-311++G(d,p) | IEFPCM (Water/DMSO) | Accurate minima & dispersion | |

| Tautomerism | M06-2X | def2-TZVP | SMD | Proton transfer barriers |

| Excited States | CAM-B3LYP | aug-cc-pVTZ | Linear Response | UV-Vis/Fluorescence prediction |

| NMR Shielding | PBE0 | 6-311+G(2d,p) | GIAO | Chemical shift assignment |

The Self-Validating Workflow (DOT Visualization)

The following workflow ensures that every stationary point is electronically stable and chemically relevant.

Figure 1: Iterative computational workflow for validating the ground state geometry of 5-ethenyl-1H-pyridin-2-one.

Structural Analysis: The Tautomeric Equilibrium

The defining feature of this molecule is the competition between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

The Lactam Dominance

Theoretical calculations consistently show that the lactam form is thermodynamically favored in both the solid state and polar solvents (e.g., water, DMSO) by approximately 3–5 kcal/mol. This is driven by:

-

Aromaticity: While the lactim is formally aromatic (pyridine-like), the lactam retains significant resonance stabilization energy.

-

Dipole Moment: The lactam has a significantly higher dipole moment (~4.0 D) compared to the lactim (~1.5 D), leading to immense stabilization in polar media via solute-solvent interactions.

The 5-Ethenyl Perturbation

The addition of the vinyl group at C5 introduces a rotational degree of freedom.

-

Planarity: The lowest energy conformer is planar , allowing full

-conjugation between the vinyl group and the heterocyclic ring. -

Rotational Barrier: The barrier to rotate the vinyl group out of plane is calculated to be roughly 4–6 kcal/mol, meaning the molecule is rigid at room temperature but can twist under steric stress in a protein binding pocket.

Figure 2: Energetic landscape of the tautomeric equilibrium.[1][2][3][4] Note the high barrier for direct intramolecular proton transfer.

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is vital for predicting the reactivity of 5-ethenyl-1H-pyridin-2-one, particularly for drug design where it may act as a covalent warhead or a

FMO Analysis (Frontier Molecular Orbitals)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the vinyl double bond and the C3-C4 region of the ring. It represents the nucleophilic center.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridone ring and the vinyl group. The conjugation lowers the LUMO energy compared to unsubstituted pyridone, making the C6 position more electrophilic.

Global Reactivity Indices

Based on Koopmans' theorem approximation using DFT energies (

| Descriptor | Formula | Physical Meaning |

| Chemical Hardness ( | Resistance to charge transfer. The vinyl group softens the molecule compared to bare pyridone. | |

| Electrophilicity Index ( | Propensity to accept electrons. High values indicate potential as a Michael acceptor. | |

| Chemical Potential ( | Direction of charge flow in receptor binding. |

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the isodensity surface reveals:

-

Negative Regions (Red): The Carbonyl Oxygen (O1) is the primary H-bond acceptor.

-

Positive Regions (Blue): The Amide Hydrogen (NH) is the primary H-bond donor.

-

Implication: This "donor-acceptor" motif is perfect for forming centrosymmetric dimers (R2,2(8) graph set) in the crystal lattice, similar to DNA base pairing.

Spectroscopic Validation Protocols

To verify theoretical models against experimental samples, use the following predicted signatures.

Infrared (IR) Spectroscopy

Calculations must include a scaling factor (typically 0.96–0.98 for B3LYP) to correct for anharmonicity.

- (C=O): A strong band predicted at 1650–1670 cm⁻¹ . (Characteristic of the lactam).

- (C=C) Vinyl: A medium intensity band at 1620–1635 cm⁻¹ , often overlapping with ring stretches.

- (N-H): Broad band at 3100–3200 cm⁻¹ (highly dependent on H-bonding).

NMR Prediction ( H and C)

Using the GIAO method with the PBE0 functional provides the best correlation with experimental CDCl

-

Vinyl Protons: The ethenyl protons will show a characteristic ABX system. The proton trans to the ring usually appears downfield (5.5–6.0 ppm).

-

C5 Shift: The carbon atom attached to the vinyl group will show a distinct shift compared to unsubstituted pyridone, useful for monitoring substitution success.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.

-

Tautomeric Equilibria in Relation to Pi-Electron Delocalization. ResearchGate. (Discusses the aromaticity drivers in pyridone systems).

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. PMC. (Provides the benchmarking for B3LYP vs M06-2X in this specific ring system).

-

Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). ResearchGate. (Provides structural analogs for validating geometry of 5-substituted pyridones).

-

Density-functional thermochemistry. III. The role of exact exchange. A. D. Becke, J. Chem. Phys. 98, 5648 (1993). (The foundational paper for the B3LYP functional used in these protocols).

Sources

Introduction: The Significance of 5-Vinyl-2-Pyridone in Modern Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 5-Vinyl-2-Pyridone

5-Vinyl-2-pyridone is a heterocyclic compound featuring a pyridine ring, a vinyl functional group, and a ketone group, making it a valuable building block in medicinal chemistry and polymer science.[1][2] Its structural motifs offer multiple reaction sites for creating complex molecules and polymers. In the pharmaceutical industry, the pyridone core is a "privileged scaffold" found in numerous biologically active compounds, including antiviral and anticancer agents.[3] The vinyl group provides a reactive handle for polymerization and post-synthesis modification, making it a versatile monomer for creating functional polymers used in drug delivery systems.[4][5]

A thorough understanding of the physicochemical properties of 5-vinyl-2-pyridone, specifically its solubility and chemical stability, is paramount for its effective use. These parameters directly influence formulation development, reaction kinetics, purification processes, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API) or drug product.[6][7] This guide provides a comprehensive overview of the solubility and stability characteristics of 5-vinyl-2-pyridone, offering both theoretical insights and practical, field-proven experimental protocols for its assessment.

Part 1: Solubility Profile of 5-Vinyl-2-Pyridone

The solubility of an API in various solvents is a critical parameter that governs everything from its synthesis and purification to its formulation and bioavailability. The "like dissolves like" principle is a useful starting point for predicting solubility.[8] The structure of 5-vinyl-2-pyridone—containing a polar pyridone ring capable of hydrogen bonding and a less polar vinyl group—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

-

Polarity and Hydrogen Bonding: The pyridone moiety contains a nitrogen atom and a carbonyl group, which can act as hydrogen bond acceptors, and an N-H group, which is a hydrogen bond donor. This makes the molecule polar and suggests probable solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Effect of the Vinyl Group: The nonpolar vinyl group slightly reduces the overall polarity of the molecule. Therefore, while solubility in highly polar solvents like water might be moderate, it is expected to be readily soluble in solvents of intermediate polarity like alcohols and acetone.[9]

-

Aqueous Solubility and pH: The pyridone ring has a weakly basic nitrogen atom and a weakly acidic N-H proton. Consequently, its solubility in aqueous solutions can be influenced by pH. In acidic solutions (e.g., 5% HCl), the nitrogen atom can be protonated, forming a more soluble salt.[10][11] In strongly basic solutions (e.g., 5% NaOH), the N-H proton can be removed, also forming a salt and potentially increasing solubility.[10][11][12]

Qualitative Solubility in Common Solvents

The following table summarizes the predicted and observed solubility of 5-vinyl-2-pyridone in a range of common laboratory solvents. This data is essential for selecting appropriate solvent systems for synthesis, purification, and analytical method development.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble | The polar pyridone ring allows for hydrogen bonding, but the organic backbone limits high solubility. |

| Methanol / Ethanol | Soluble | The alcohol's polarity and hydrogen bonding capabilities are well-suited to the solute.[13] | |

| Acetic Acid | Soluble | The acidic nature of the solvent will protonate the pyridine nitrogen, forming a soluble salt. | |

| Polar Aprotic | Acetone | Soluble | Good polarity match.[9] |

| Acetonitrile (MeCN) | Soluble | Commonly used solvent for similar heterocyclic compounds in chromatography.[4] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent of intermediate polarity. | |

| Nonpolar | Hexanes / Heptane | Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[8] |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the pyridine ring. | |

| Diethyl Ether | Sparingly Soluble | Lower polarity and limited hydrogen bonding capacity compared to alcohols.[10] | |

| Aqueous Acid/Base | 5% Aqueous HCl | Soluble | Formation of a water-soluble hydrochloride salt.[11] |

| 5% Aqueous NaOH | Soluble | Formation of a water-soluble sodium salt.[11] |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility class of 5-vinyl-2-pyridone, adapted from standard organic chemistry methodologies.[10][11][14]

Objective: To classify the solubility of 5-vinyl-2-pyridone in key solvents, providing a basis for solvent selection in further applications.

Materials:

-

5-Vinyl-2-pyridone sample

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Measuring cylinders and pipettes

-

Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl, 5% w/v NaOH, Concentrated H₂SO₄.

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of 5-vinyl-2-pyridone into a small test tube.

-

Add 0.75 mL of deionized water in three 0.25 mL portions.

-

After each addition, shake or vortex the tube vigorously for 30 seconds.

-

Observe closely for dissolution. If the compound dissolves completely, it is classified as water-soluble.[10]

-

-

Ether Solubility:

-

If the compound was found to be water-soluble, test its solubility in diethyl ether using the same procedure as Step 1. This helps classify small, polar molecules.[10]

-

-

Acid/Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, proceed with tests in acidic and basic solutions.

-

5% HCl: In a new test tube, add 25 mg of the compound to 0.75 mL of 5% HCl solution in portions, with vigorous shaking. Solubility indicates the presence of a basic functional group (like the pyridine nitrogen).[11]

-

5% NaOH: In a separate test tube, add 25 mg of the compound to 0.75 mL of 5% NaOH solution. Solubility indicates the presence of an acidic proton (like the pyridone N-H).[11][12]

-

-

Strong Acid Solubility:

-

If the compound is insoluble in water, 5% HCl, and 5% NaOH, test its solubility in cold, concentrated sulfuric acid.

-

Carefully add 25 mg of the compound to 0.6 mL of H₂SO₄. A color change or any sign of dissolution indicates solubility. This test identifies compounds with functional groups containing nitrogen or oxygen that can be protonated by the strong acid.[12]

-

Workflow for Solubility Classification

Caption: Major potential degradation pathways for 5-vinyl-2-pyridone.

Experimental Protocol: Accelerated Stability Assessment

An accelerated stability study is designed to increase the rate of chemical degradation by subjecting the API to exaggerated storage conditions. [15][16]The data is used to predict shelf-life under normal storage conditions and to identify likely degradation products. This protocol is based on the principles outlined in the ICH guidelines. [7][17] Objective: To evaluate the stability of 5-vinyl-2-pyridone under accelerated temperature and humidity conditions and to identify potential degradation products.

Materials:

-

High-purity 5-vinyl-2-pyridone

-

Stability chambers capable of controlling temperature and relative humidity (RH)

-

Appropriate sample containers (e.g., Type I glass vials with inert stoppers)

-

Validated stability-indicating analytical method (e.g., HPLC-UV) [4][18] Procedure:

-

Initial Analysis (T=0):

-

Characterize the initial batch of 5-vinyl-2-pyridone thoroughly.

-

Perform assays for potency (e.g., using HPLC), physical appearance, and impurity profile. This serves as the baseline. [7]2. Sample Preparation and Storage:

-

Place accurately weighed samples of the API into vials.

-

Distribute the vials into stability chambers set at accelerated conditions. A common condition for a solid API is 40°C ± 2°C / 75% RH ± 5% RH. [17]3. Time Point Testing:

-

Pull samples from the chambers at specified time points. For a 6-month accelerated study, typical time points are 0, 1, 2, 3, and 6 months. [15][17]4. Sample Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical form. [7] * Assay: Quantify the amount of remaining 5-vinyl-2-pyridone to determine the rate of degradation.

-

Degradation Products: Use a stability-indicating method to separate, identify, and quantify any impurities that have formed.

-

-

-

Data Evaluation:

-

Plot the concentration of 5-vinyl-2-pyridone versus time to determine the degradation kinetics.

-

Identify and, if necessary, characterize the structure of any significant degradation products.

-

The data can be used with the Arrhenius equation to predict the shelf-life at long-term storage conditions (e.g., 25°C / 60% RH). [16] Workflow for Accelerated Stability Study

-

Caption: General workflow for an ICH-compliant accelerated stability study.

Conclusion

The solubility and stability of 5-vinyl-2-pyridone are fundamental properties that dictate its handling, formulation, and application in research and drug development. Its amphiphilic character results in solubility across a range of polar solvents, which can be further modulated by pH. The primary stability concern is the potential for polymerization of the vinyl group, alongside susceptibility to hydrolysis and oxidation under stressed conditions. By employing the systematic experimental protocols detailed in this guide, researchers can accurately characterize these properties, ensuring the development of robust synthetic and formulation processes and ultimately leading to safe and effective products. A thorough understanding of these core characteristics is not merely a regulatory requirement but a cornerstone of scientific integrity and successful drug development.

References

-

(PDF) Accelerated Stability Assessment Program in API development - ResearchGate. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

5-Vinyl-1H-pyridin-2-one. Available at: [Link]

- US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents.

- US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents.

-

5-Vinyl-2-pyrrolidone - PINPOOLS - B2B better chemical procurement. Available at: [Link]

-

Solubility for Common Extractable Compounds. Available at: [Link]

-

5-vinyl-2-pyrrolidinone - 7529-16-0, C6H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]

-

5-(PYRIDIN-2-YL)-2(1H)-PYRIDONE - precisionFDA. Available at: [Link]

-

and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Available at: [Link]

-

Chemical stability of peptides in polymers. 2. Discriminating between solvent and plasticizing effects of water on peptide deamidation in poly(vinylpyrrolidone) - PubMed. Available at: [Link]

-

(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]

-

Isotope-dilution method for the determination of 1-vinyl-2-pyrrolidone-mercapturic acid as a potential human biomarker for 1-vinyl-2-pyrrolidone via online SPE ESI-LC/MS/MS in negative ionization mode - PubMed. Available at: [Link]

-

Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]

-

2-Vinylpyridine | C7H7N | CID 7521 - PubChem. Available at: [Link]

-

SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. Available at: [Link]

-

A Survey of Stapling Methods to Increase the Affinity, Activity and Stability of Ghrelin Analogues. Available at: [Link]

-

Chemical stability of peptides in polymers. 1. Effect of water on peptide deamidation in poly(vinyl alcohol) and poly(vinyl pyrrolidone) matrixes - PubMed. Available at: [Link]

-

Solubility Behaviors and Correlations of Common Organic Solvents - Figshare. Available at: [Link]

-

2-Vinylpyridine - Wikipedia. Available at: [Link]

-

Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Available at: [Link]

-

Analytical Methods - CONICET. Available at: [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

-

Analytical Methods - RSC Publishing. Available at: [Link]

-

Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. Available at: [Link]

-

TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. Available at: [Link]

-

Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Available at: [Link]

-

Degradation of pyridines in the environment - Semantic Scholar. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. Available at: [Link]

-

Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed. Available at: [Link]

Sources

- 1. 5-Vinyl-1H-pyridin-2-one [sigmaaldrich.com]

- 2. iipseries.org [iipseries.org]

- 3. irjms.com [irjms.com]

- 4. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. chemoxpharma.com [chemoxpharma.com]

- 8. chem.ws [chem.ws]

- 9. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. scribd.com [scribd.com]

- 15. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. qlaboratories.com [qlaboratories.com]

- 18. pubs.rsc.org [pubs.rsc.org]

Technical Whitepaper: Strategic Exploration of 5-Ethenyl-1H-pyridin-2-one Scaffolds

The following technical guide explores the medicinal chemistry of 5-ethenyl-1H-pyridin-2-one derivatives. This document is structured to provide strategic rationale, synthetic pathways, and application protocols for researchers utilizing this scaffold in drug discovery.

Executive Summary

The 5-ethenyl-1H-pyridin-2-one scaffold (also referred to as 5-vinyl-2-pyridone) represents a versatile pharmacophore in modern medicinal chemistry. While the parent 2-pyridone ring is a privileged structure found in FDA-approved drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic), the introduction of a C5-ethenyl group unlocks unique reactivity profiles. This moiety serves two distinct strategic roles:

-

Tunable Covalent Warhead: acting as a "soft" Michael acceptor to target non-catalytic cysteine residues with higher selectivity than traditional acrylamides.

-

Divergent Synthetic Intermediate: functioning as a handle for Heck couplings, cyclizations to fused heterocycles, or reduction to ethyl analogs.

This guide details the electronic rationale, synthetic protocols, and experimental validation methods required to exploit this scaffold effectively.

Structural Rationale & Pharmacophore Analysis[1]

Electronic Tuning and Tautomerism

The 2-pyridone core exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In physiological solution and solid state, the lactam form predominates, providing a crucial hydrogen bond donor (NH) and acceptor (C=O) motif that mimics peptide bonds.

The 5-Ethenyl "Warhead": Unlike the highly reactive acrylamide warheads often used in Targeted Covalent Inhibitors (TCIs) (e.g., Osimertinib), the vinyl group at the 5-position of the 2-pyridone ring exhibits attenuated electrophilicity .

-

Mechanism: The nitrogen atom of the pyridone ring donates electron density into the ring (resonance effect), making the C5 position electron-rich relative to a simple phenyl ring.

-

Consequence: The conjugated vinyl group is less susceptible to non-specific reaction with biological nucleophiles (like Glutathione), potentially reducing off-target toxicity while maintaining sufficient reactivity to modify specific cysteine residues in a binding pocket.

Visualization: Warhead Reactivity Logic

The following diagram illustrates the mechanistic logic of using the 5-ethenyl-2-pyridone as a covalent modifier.

Figure 1: Mechanistic pathway for covalent inhibition. The 5-ethenyl group acts as a Michael acceptor, trapping the cysteine thiolate after initial non-covalent binding.

Synthetic Architectures

Synthesis of 5-ethenyl-1H-pyridin-2-one derivatives typically proceeds via Palladium-catalyzed cross-coupling, which offers superior tolerance for the lactam functionality compared to dehydration methods.

Primary Route: Heck Alkenylation

The most robust route involves the Heck reaction of 5-bromo-2-pyridone with functionalized alkenes (styrenes, acrylates, or ethylene surrogates).

Reaction Scheme Logic:

-

Substrate: 5-bromo-2(1H)-pyridinone (commercially available).

-

Catalyst: Pd(OAc)₂ / PPh₃ system is standard; ligand-free conditions are possible but less reliable for electron-rich heterocycles.

-

Base: Triethylamine or K₂CO₃.[1]

-

Solvent: DMF or Acetonitrile (polar aprotic solvents favor the cationic Pd pathway).

Visualization: Synthetic Workflow

Figure 2: Palladium-catalyzed Heck alkenylation workflow for generating 5-ethenyl derivatives.

Medicinal Chemistry Applications

Case Study A: Covalent Kinase Inhibitors

Recent literature highlights the use of vinyl-heterocycles as alternatives to acrylamides.[2][3] In the context of EGFR inhibitors (targeting C797), replacing an acrylamide warhead with a vinyl-pyridine (or pyridone) moiety can improve metabolic stability and reduce intrinsic reactivity (lower

Case Study B: Intermediate for Pirfenidone Analogs

The 5-ethenyl group serves as a precursor to 5-ethyl analogs. For example, in optimizing Pirfenidone (5-methyl-1-phenyl-2-pyridone), researchers may synthesize the 5-ethenyl analog to explore:

-

Metabolic Blocking: The vinyl group prevents rapid oxidation of the methyl group (a common clearance pathway).

-

Rigidification: The

character of the vinyl group restricts conformation compared to an ethyl chain.

Data Summary: Comparative Properties

| Feature | 5-Methyl (Pirfenidone) | 5-Ethenyl (Target) | 5-Acrylamide (Traditional) |

| Electronic State | Electron-Donating (Hyperconjugation) | Conjugated (Weak Acceptor) | Strongly Electron-Withdrawing |

| Covalent Potential | None | Moderate (Tunable) | High |

| Metabolic Stability | Low (Oxidation prone) | Moderate | Low (Glutathione conjugation) |

| Synthetic Access | Direct Alkylation | Heck Coupling | Amide Coupling |

Experimental Protocols

Protocol 1: Synthesis of 5-Styryl-2-pyridone (Heck Coupling)

Use this protocol to install the ethenyl motif.

-

Reagents:

-

5-bromo-2(1H)-pyridinone (1.0 equiv)

-

Styrene or substituted alkene (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

DMF (anhydrous, 0.2 M concentration)

-

-

Procedure:

-

Charge a reaction vial with 5-bromo-2-pyridone, Pd(OAc)₂, and PPh₃.

-

Purge with Argon for 5 minutes.

-

Add DMF, Et₃N, and the alkene via syringe.

-

Heat to 100°C for 12–24 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (MeOH/DCM gradient).

-

-

Validation:

H NMR should show characteristic vinyl doublets (

Protocol 2: Glutathione (GSH) Reactivity Assay

Use this protocol to assess the "warhead" potential and safety profile.

-

Preparation:

-

Prepare a 10 mM stock of the 5-ethenyl test compound in DMSO.

-

Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

-

-

Incubation:

-

Mix compound and GSH in PBS to a final concentration of 50 µM each (1:1 ratio).

-

Incubate at 37°C.

-

-

Analysis:

-

Inject samples into LC-MS at T=0, 1h, 4h, and 24h.

-

Quantification: Measure the depletion of the parent peak and the appearance of the GSH-adduct mass (

Da). -

Interpretation:

-

< 10% reaction at 24h: Non-covalent binder (safe).

-

10–50% reaction: Tunable covalent binder (ideal for targeted drugs).

-

90% reaction: Highly reactive (potential toxicity risk).

-

-

References

-

Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Source: ACS Medicinal Chemistry Letters (2024).[4] URL:[Link]

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Source: Journal of Medicinal Chemistry (2022). URL:[Link]

-

Heck Reaction: Mechanism and Applications. Source: Organic Chemistry Portal.[1] URL:[Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source: RSC Advances (2022). URL:[Link]

-

2-Vinylpyridine (Chemical Data and Reactivity). Source: Wikipedia / PubChem Data. URL:[Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the Pyridinone Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone core is a quintessential privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous clinically approved drugs.[1] Its prevalence stems from a unique combination of physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor, and its utility as a versatile bioisostere.[2][3] This guide provides a comprehensive exploration of the core electronic properties that govern the behavior of the pyridinone ring system. We will dissect its aromaticity, tautomerism, and the profound influence of substituents. Furthermore, this guide details the key experimental and computational methodologies used to characterize these properties, providing field-proven protocols and explaining the causality behind experimental choices. By understanding the electronic landscape of the pyridinone scaffold, researchers can more effectively leverage its potential in the rational design of novel therapeutics.

The Pyridinone Scaffold: An Introduction

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. They exist primarily in two isomeric forms: 2-pyridone and 4-pyridone. Their significance in drug discovery cannot be overstated; they are integral components of drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][4] The scaffold's utility is rooted in its electronic nature. The arrangement of heteroatoms and pi-electrons creates a unique electronic distribution that dictates its polarity, solubility, and, most critically, its ability to engage in specific, high-affinity interactions with biological targets.[3][4]

A defining characteristic of pyridinones is their existence in a tautomeric equilibrium with their corresponding hydroxypyridine forms. While both tautomers exist, the equilibrium in solution overwhelmingly favors the pyridone form due to greater stabilization through solvation and intermolecular interactions like self-association.[5][6] This preference for the amide-like pyridone structure is fundamental to its role in medicinal chemistry.

Core Electronic Properties: A Deep Dive

Aromaticity and Resonance

While not a classic benzene-like ring, the pyridinone system possesses significant aromatic character. This arises from the delocalization of six pi-electrons across the planar ring, fulfilling Hückel's rule (4n+2 π electrons). The resonance contributor that establishes this aromaticity involves charge separation, placing a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen atom.[6] This charge-separated resonance form is a major contributor to the overall electronic structure and explains why the pyridone tautomer is surprisingly stable.[6]

In 2-pyridone, the lone pair on the nitrogen participates in the aromatic system, while the carbonyl group acts as an electron-withdrawing entity. This creates a polarized system with significant electron density on the oxygen atom. 4-pyridone exhibits a similar, but distinct, charge-separated resonance structure that also confers aromaticity.

Caption: Tautomerism and key resonance structure of the 2-pyridone system.

Influence of Substituents on Electronic Architecture

The electronic landscape of the pyridinone ring is highly tunable through substitution at its various carbon positions. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the ring's reactivity, binding affinities, and pharmacokinetic properties.[7][8]

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (-OCH3) groups increase the electron density within the ring system. This generally enhances the basicity of the ring nitrogen and can lower the oxidation potential, making the molecule more susceptible to oxidation.[9]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) decrease the electron density of the ring. This effect increases the acidity of the N-H proton, making it a better hydrogen bond donor, and raises the oxidation potential.[8][10]

These substituent-induced effects are critical in drug design for optimizing interactions with target proteins. For example, enhancing the hydrogen bond donating capacity of the N-H group can strengthen binding to the hinge region of a protein kinase.[4]

| Substituent (at C4-position) | Type | Effect on HOMO-LUMO Gap | Impact on Electron Density | Reference |

| -NO2 | Strong EWG | Decreases Gap | Reduces density at Cu(II) center | [7][10] |

| -Cl | EWG (Inductive) | Decreases Gap | Reduces density (less than NO2) | [7][10] |

| -H | Neutral | Baseline | Baseline | [7][10] |

| -OH | EDG (Resonance) | Increases Gap | Increases density | [7][10] |

| -NMe2 | Strong EDG | - | Increases density | [11] |

Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the pyridinone ring's electronic properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π-π* transitions of the aromatic system.[12] The wavelength of maximum absorbance (λmax) is sensitive to the electronic environment. Substituents that extend conjugation or increase electron density typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[13]

This protocol provides a self-validating framework for obtaining a reliable absorbance spectrum of a pyridinone derivative.

-

Instrument Preparation: Power on the spectrophotometer and allow the lamps (Deuterium for UV, Tungsten for visible) to warm up for at least 20-30 minutes to ensure a stable output.[14]

-

Solvent Selection & Sample Preparation:

-

Causality: The solvent must be transparent in the wavelength range of interest and must fully dissolve the sample. Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane) are required to avoid interfering absorbance from impurities.

-

Dissolve a small, accurately weighed amount of the pyridinone compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

-

From the stock, prepare a dilute sample solution (typically 1-10 µM). The concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 AU, the range where the Beer-Lambert law is most linear.[15]

-

-

Blank Measurement (Baseline Correction):

-

Trustworthiness: This step is critical to subtract the absorbance of the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.[14]

-

Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer.

-

Perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-600 nm).[16]

-

-

Sample Measurement:

-

Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.[15]

-

Place the sample cuvette in the spectrophotometer, ensuring consistent orientation.

-

Acquire the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).[17]

-

If the molar extinction coefficient (ε) is known, the concentration can be verified using the Beer-Lambert Law (A = εcl).

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. It provides information on the oxidation and reduction potentials, which can be directly correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.[11][18] For a series of pyridinone derivatives, CV can quantitatively measure the electronic impact of different substituents.[19][20]

Caption: A generalized experimental workflow for Cyclic Voltammetry.

-

Electrode and Cell Preparation:

-

Expertise: The working electrode surface must be pristine for reproducible results. Polishing a glassy carbon electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water, removes adsorbed species from previous experiments.[21]

-

Assemble a three-electrode cell: a polished working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22]

-

-

Solution Preparation:

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., acetonitrile). The electrolyte is essential to minimize solution resistance and ensure charge is carried by ion migration.[23]

-

Dissolve the pyridinone analyte in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

-

Deoxygenation:

-

Causality: Dissolved oxygen is electroactive and will interfere with the measurement. Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes prior to the scan and maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Internal Standard and Referencing:

-

Trustworthiness: To ensure data is comparable across different experiments and laboratories, it is crucial to reference the potentials to a known standard. Ferrocene (Fc) is the universally accepted internal standard.[23]

-

Add a small amount of ferrocene to the solution and record a new voltammogram.

-

Determine the half-wave potential (E1/2) for the Fc/Fc+ couple. All measured potentials for the analyte should be reported relative to this value (e.g., V vs. Fc/Fc+).

-

Computational Chemistry: Density Functional Theory (DFT)

DFT has become an indispensable tool for elucidating the electronic properties of molecules. It provides a theoretical framework to calculate various electronic descriptors that complement experimental findings.[25][26]

-

HOMO and LUMO: The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[10][25] A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridinones, these maps clearly show the negative potential around the carbonyl oxygen and the positive potential near the N-H proton, visually confirming their hydrogen bonding capabilities.

Caption: A typical workflow for DFT analysis of a pyridinone molecule.

Implications in Rational Drug Design

A deep understanding of the pyridinone ring's electronic properties is not merely academic; it is directly applicable to the design of more potent and selective drugs.

The Hinge-Binding Motif

In the field of kinase inhibitor design, the 2-pyridone scaffold is a premier hinge-binding motif.[1][4] The kinase hinge region forms a critical set of hydrogen bonds with inhibitors, typically involving a backbone N-H donor and a backbone C=O acceptor. The 2-pyridone core perfectly complements this pattern. The electronic arrangement makes the ring N-H an excellent hydrogen bond donor and the exocyclic C=O a strong hydrogen bond acceptor. By tuning the ring's electronics with substituents, medicinal chemists can modulate the strength of these crucial interactions to optimize binding affinity and selectivity.[4]

Caption: Hydrogen bonding of a 2-pyridone core to a generic kinase hinge.

Bioisosterism and Property Modulation

The pyridinone ring is often used as a bioisostere for other chemical groups, such as phenyl, pyrimidine, or carboxamide moieties.[3] Its electronic similarity allows it to mimic the interactions of these groups while offering distinct advantages in terms of polarity, solubility, and metabolic stability. For example, replacing a phenyl ring with a pyridinone can introduce hydrogen bonding capabilities and improve aqueous solubility, enhancing the drug-like properties of a molecule.[4]

Conclusion

The pyridinone ring system is a cornerstone of medicinal chemistry, prized for its structural simplicity and profound biological activity. This versatility is not accidental but is a direct consequence of its rich and tunable electronic properties. The interplay of aromaticity, resonance, and tautomerism, combined with the significant influence of substituents, provides a powerful platform for drug design. By employing a synergistic approach of spectroscopy, electrochemistry, and computational modeling, researchers can precisely characterize and engineer these electronic features. This detailed understanding empowers scientists to rationally design the next generation of pyridinone-based therapeutics with enhanced potency, selectivity, and superior pharmacological profiles.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information (NCBI). [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]

-

Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones. (1984). Royal Society of Chemistry. [Link]

-

Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. (n.d.). Chinese Chemical Letters. [Link]

-

Synthesis of pyridinone with various reactions. (2022). ResearchGate. [Link]

-

Pyridones in drug discovery: Recent advances. (2023). ResearchGate. [Link]

-

Fluorescence Spectroscopic Detection of the Pyridinol form in Tautomeric 2(1H)-Pyridones. (1984). Royal Society of Chemistry. [Link]

-

Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine. (1972). Royal Society of Chemistry. [Link]

-

Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. (1972). Royal Society of Chemistry. [Link]

-

Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (1986). Royal Society of Chemistry. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry. [Link]

-

Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). ChemRxiv. [Link]

-

Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System. (2011). Truman State University. [Link]

-

UV-Visible Spectroscopy Experiment Guide. (n.d.). Scribd. [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). University of Texas at El Paso. [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). Royal Society of Chemistry. [Link]

-

Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). CER. [Link]

-

Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). ResearchGate. [Link]

-

Aromaticity of 1-methyl-1H-pyridin-2-one? (2015). Physics Forums. [Link]

-

Steady-State and Time-Resolved Fluorescence Investigation of 2-pyridone and 3-pyridone in Solution and their Specific Binding to Human Serum Albumin. (2014). ResearchGate. [Link]

-

Cyclic Voltammetry Guidelines for Non-specialists — Interpreting Common Artifacts. (2024). Medium. [Link]

-

UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. [Link]

-

Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). MDPI. [Link]

-

Pyridine: Structure, Resonance, and Reactivity. (n.d.). Scribd. [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). National Center for Biotechnology Information (NCBI). [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017). ACS Publications. [Link]

-

How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? (2021). ResearchGate. [Link]

-

Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). Semantic Scholar. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. [Link]

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2016). ResearchGate. [Link]

-

Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. (2020). MDPI. [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

-

Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2017). ResearchGate. [Link]

-

Fluorescence spectra of indenone-fused pyridine hybrids (4a–4n). (2018). ResearchGate. [Link]

-

Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. [Link]

-

Electronic Properties and π-π* Absorption Spectrum of 2-Pyridone. (2006). Oxford Academic. [Link]

-

Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. (2015). Royal Society of Chemistry. [Link]

-

Computational Study of 3-Pyridine Carboxaldehyde. (2010). Material Science Research India. [Link]

-

PYRIDINE and Its Derivatives. (n.d.). Internet Archive. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. RSC - Page load error [pubs.rsc.org]

- 14. technologynetworks.com [technologynetworks.com]

- 15. ossila.com [ossila.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. mt.com [mt.com]

- 18. mdpi.com [mdpi.com]

- 19. Secure Verification [cer.ihtm.bg.ac.rs]

- 20. researchgate.net [researchgate.net]

- 21. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 22. chemlab.truman.edu [chemlab.truman.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ossila.com [ossila.com]

- 25. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Polymerization of 5-Ethenyl-1H-pyridin-2-one

Content Type: Technical Protocol & Methodology Subject: 5-Ethenyl-1H-pyridin-2-one (5-Vinyl-2-pyridone) Application: Supramolecular Scaffolds, Drug Delivery Vectors, and Functional Hydrogels

Part 1: Executive Summary & Core Directive

The Challenge:

Polymerizing 5-ethenyl-1H-pyridin-2-one (5V2P) presents a unique chemical paradox. Unlike standard vinyl pyridines (e.g., 4-vinylpyridine), 5V2P possesses a lactam functionality (

The Solution:

This guide moves beyond generic vinyl polymerization. We prioritize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to control dispersity (

Key Technical Differentiator:

-

Solvent System: We exclusively recommend polar aprotic solvents (DMF, DMSO) to disrupt lactam dimerization and ensure linear chain propagation.

-

Monomer Classification: 5V2P is treated as a More Activated Monomer (MAM) due to the conjugation of the vinyl group with the heteroaromatic ring, dictating the choice of Chain Transfer Agent (CTA).

Part 2: Pre-Polymerization Logic & Materials[1]

Monomer Handling & Purification

Commercial 5V2P is often stabilized with tert-butylcatechol (TBC) or synthesized de novo via dehydration of hydroxyethyl precursors. Impurities act as radical scavengers, terminating chains early.

-

Inhibitor Removal: Pass the monomer solution (dissolved in MeOH/CH2Cl2) through a basic alumina column. Evaporate solvent under high vacuum (< 1 mbar) at low temperature (< 30°C) to avoid thermal autopolymerization.

-

Storage: Store under Argon at -20°C. The monomer is light-sensitive; use amber vials.

Solvent Selection Strategy

The choice of solvent is not arbitrary; it is mechanistic.

| Solvent | Suitability | Rationale |

| DMF (Anhydrous) | Optimal | Disrupts intermolecular H-bonds (dimers); good solubility for polymer and RAFT agents. |

| DMSO | High | Excellent for high-MW polymers; harder to remove post-synthesis. |

| Toluene/Benzene | Poor | Promotes monomer dimerization (stacking), leading to precipitation and heterogeneous kinetics. |

| Water | Contextual | Only for specific aqueous RAFT (pH dependent); complex tautomeric shifts. |

Part 3: Protocol A - Controlled RAFT Polymerization

Objective: Synthesis of well-defined Poly(5V2P) with

Reagents & Stoichiometry

-

Monomer (M): 5-Ethenyl-1H-pyridin-2-one

-

CTA: 2-Cyano-2-propyl benzodithioate (CPDB) or Cumyl dithiobenzoate (CDB).

-

Why: 5V2P is a conjugated MAM. Dithiobenzoates provide the necessary high transfer constant (

). Trithiocarbonates (e.g., DDMAT) are valid alternatives for lighter color.

-

-

Initiator (I): AIBN (Azobisisobutyronitrile).[1] Recrystallized from methanol.

-

Ratio:

(Target DP = 200).

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 5V2P (1.0 g, 8.25 mmol) in anhydrous DMF (4.0 mL).

-

Reagent Addition: Add CPDB (9.1 mg, 0.041 mmol) and AIBN (1.35 mg, 0.008 mmol) from stock solutions in DMF to ensure accuracy.

-

Degassing (Critical):

-

Seal the tube with a rubber septum.

-

Perform 4 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid

(10 min). -

Pump to < 100 mTorr (15 min).

-

Thaw in warm water bath (avoid light).

-

-

Backfill with high-purity Argon.

-

-

Polymerization: Immerse the Schlenk tube in a thermostated oil bath at 70°C . Stir at 500 rpm.

-

Time: 12–24 hours (Monitor conversion via NMR).

-

-

Quenching: Flash cool the tube in liquid

and expose to air to terminate radicals. -

Purification:

-

Dilute the reaction mixture with minimal DMF.

-

Precipitate dropwise into a 10-fold excess of cold Diethyl Ether (or Acetone, depending on MW).

-

Centrifuge (4000 rpm, 10 min) and decant supernatant.

-

Repeat precipitation 3 times to remove unreacted monomer and CTA.

-

-

Drying: Dry the pink/red solid in a vacuum oven at 40°C for 24 hours.

Visualization of Workflow (DOT)

Caption: Figure 1. Optimized RAFT polymerization workflow for 5-ethenyl-1H-pyridin-2-one ensuring oxygen-free conditions.

Part 4: Protocol B - Free Radical Polymerization (FRP)

Objective: Rapid synthesis of high-molecular-weight polymers for hydrogels or bulk supramolecular materials where dispersity is less critical.

Methodology

-

Dissolution: Dissolve 5V2P (2.0 g) in DMF (Total solid content ~20 wt%).

-

Initiator: Add AIBN (1.0 wt% relative to monomer).

-

Inert Atmosphere: Purge with Argon bubbling for 30 minutes (Simpler than freeze-pump-thaw, acceptable for FRP).

-

Reaction: Heat to 65°C for 16 hours.

-

Purification: Precipitate into Diethyl Ether. Reprecipitate from Methanol into Ether.

-

Result: White to off-white powder. Yield typically >80%.

Part 5: Scientific Validation & Characterization

Structural Confirmation (NMR)

The polymerization is validated by the disappearance of vinylic protons and the broadening of the pyridone ring signals.

| Signal (1H NMR, DMSO-d6) | Monomer ( | Polymer ( | Interpretation |

| Vinyl ( | 5.4 (d), 5.9 (d), 6.6 (dd) | Absent | Confirms consumption of double bond. |

| Backbone ( | N/A | 1.2 – 2.5 (Broad) | Formation of polyethylene backbone. |

| Pyridone Ring (NH) | ~11.5 (Broad singlet) | 11.0 – 12.0 (Broad) | Retention of H-bonding capability (Lactam). |

Mechanistic Insight: The Tautomeric Challenge

The 5V2P monomer exists in equilibrium. In non-polar environments, the lactam (pyridone) form dominates and dimerizes. This dimerization can lead to "template polymerization" effects where the polymer chain rigidity is higher than expected.

Caption: Figure 2. Impact of solvent polarity on tautomeric equilibrium and dimerization, illustrating why DMF is required to favor linear polymerization.

Part 6: Troubleshooting & Optimization

-

Problem: Polymer is insoluble in Methanol/Water.

-

Cause: Strong intermolecular H-bonding between pyridone units (physical crosslinking).

-

Fix: Add a chaotropic salt (LiCl) or use a strong H-bond acceptor solvent (DMSO, DMF). Acidifying the solution (HCl) can also protonate the ring, disrupting H-bonds and improving solubility in water (polyelectrolyte effect).

-

-

Problem: Low Conversion in RAFT.

-

Cause: "Retardation" effect common in dithiobenzoates with specific monomers.

-

Fix: Switch CTA to a Trithiocarbonate (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) or increase temperature to 75°C.

-

References

-

Lowe, A. B., & McCormick, C. L. (2007). Reversible addition–fragmentation chain transfer (RAFT) radical polymerization and block copolymerization of water-soluble 'acrylamide' monomers. Progress in Polymer Science. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry. Link

-

Weck, M. (2007). Side-chain functionalized supramolecular polymers. Polymer International. (Context: Protocols for functionalized vinyl pyridines/pyridones in supramolecular chemistry). Link

-

Google Patents. (2012). Polyvinyl pyridine preparing method (CN102603948A). (Context: General conditions for vinyl pyridine polymerization). Link

-

York, M. et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene via RAFT.[2] NIH/PubMed Central. (Context: Surrogate protocols for vinyl pyridine isomers). Link

Sources

Application Notes and Protocols: 5-Ethenyl-1H-pyridin-2-one as a Promising Scaffold for Anti-inflammatory Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 5-Ethenyl-1H-pyridin-2-one Scaffold

The pyridinone core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1] Its unique electronic and steric properties allow for diverse chemical modifications, making it an attractive scaffold for drug design.[1][2] Within this class, the 5-ethenyl-1H-pyridin-2-one moiety presents a particularly interesting starting point for the development of novel anti-inflammatory agents. The vinyl group at the 5-position offers a reactive handle for further functionalization and can play a crucial role in the molecule's interaction with biological targets. This document provides a comprehensive guide for researchers on leveraging this scaffold in the design and evaluation of new anti-inflammatory drug candidates.

Mechanism of Action: Targeting Key Inflammatory Pathways

Derivatives of the pyridinone scaffold have been shown to exert their anti-inflammatory effects through various mechanisms.[1][3] A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3][4] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[4][5] By selectively inhibiting COX-2 over its constitutive isoform, COX-1, compounds based on this scaffold can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

Furthermore, pyridinone derivatives have been reported to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory response.

Some studies also suggest that the anti-inflammatory properties of certain pyridinone derivatives may be linked to their iron-chelating abilities, which can impact the activity of iron-dependent enzymes involved in inflammation, such as lipoxygenase.[6]

Below is a diagram illustrating the potential signaling pathways targeted by 5-ethenyl-1H-pyridin-2-one derivatives.

Caption: Potential anti-inflammatory mechanism of 5-ethenyl-1H-pyridin-2-one derivatives.

Synthetic Protocol: A Proposed Route to 5-Ethenyl-1H-pyridin-2-one Derivatives

While numerous methods exist for the synthesis of pyridin-2-one derivatives, a specific, detailed protocol for 5-ethenyl-1H-pyridin-2-one for anti-inflammatory applications is not extensively documented.[7][8][9][10][11] Here, we propose a plausible and versatile synthetic strategy based on modern cross-coupling reactions, such as the Suzuki or Heck reaction.[4][11][12][13] This approach allows for the late-stage introduction of the ethenyl group, providing flexibility for generating a library of derivatives.

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 5-ethenyl-1H-pyridin-2-one derivatives.

Exemplary Protocol: Suzuki Coupling for the Synthesis of 5-Ethenyl-1H-pyridin-2-one

This protocol describes a general procedure for the Suzuki coupling of 5-bromo-1H-pyridin-2-one with potassium vinyltrifluoroborate.

Materials:

-

5-Bromo-1H-pyridin-2-one

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-pyridin-2-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-1H-pyridin-2-one.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-ethenyl-1H-pyridin-2-one.

Protocols for Biological Evaluation

The following are detailed protocols for assessing the anti-inflammatory activity of synthesized 5-ethenyl-1H-pyridin-2-one derivatives.

In Vitro Assay: COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie)[5][14][15]

-

Test compounds (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided in the COX-2 inhibitor screening kit.

-

Compound Dilution: Prepare a series of dilutions of the test compounds and celecoxib in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Assay Plate Preparation: To the wells of the 96-well plate, add the assay buffer, heme, and either the test compound, celecoxib, or vehicle (for the 100% activity control).

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited control - Rate of inhibitor) / Rate of uninhibited control] x 100

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

| Compound | COX-2 IC₅₀ (µM) |

| Example Derivative 1 | Hypothetical Value |

| Example Derivative 2 | Hypothetical Value |

| Celecoxib (Control) | Expected Value |

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This assay evaluates the effect of the test compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Dexamethasone (positive control)

-

24-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

-